molecular formula C16H13Cl3N2O2S B2710699 N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 332145-67-2

N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B2710699
CAS RN: 332145-67-2
M. Wt: 403.7
InChI Key: IAGKXBPVGZSOQX-UHFFFAOYSA-N
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Description

“N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a compound that has been studied in the field of organic chemistry . It is related to the class of compounds known as indoles, which are aromatic heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between tryptamine and other substances . A common synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple functional groups. The compound includes an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Synthesis and Biological Activity

N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide is a core structure for synthesizing novel derivatives with potential biological activities. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. These compounds represent a promising direction for developing new antibacterial and antifungal agents (Hassan, 2013).

Anticancer and Antiviral Properties

Celecoxib derivatives synthesized from N-substituted aryl/alkylcarbamothioyl benzenesulfonamides have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some of these compounds exhibited promising activity against human tumor cell lines and showed modest inhibition of HCV NS5B RdRp activity. This suggests a potential therapeutic application in treating inflammation, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).

Apoptosis-Inducing Activity

Novel 5-substituted benzenesulfonamide derivatives have shown cytotoxic activity toward various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds are capable of inducing apoptosis in cancer cells, making them potential candidates for anticancer therapy. Their ability to increase apoptotic cell numbers and induce caspase activity suggests a mechanism of action involving the mitochondrial pathway (Żołnowska et al., 2016).

Carbonic Anhydrase Inhibition

Some sulfonamides, including derivatives of this compound, have been identified as potent inhibitors of carbonic anhydrase isozymes. These enzymes are involved in various physiological processes, and their inhibition offers a strategy for treating conditions like glaucoma, epilepsy, and certain types of tumors. The research on novel sulfonamides incorporating 1,3,5-triazine moieties shows promise for developing new inhibitors with potential therapeutic applications (Garaj et al., 2005).

properties

IUPAC Name

N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2S/c17-16(18,19)15(13-10-20-14-9-5-4-8-12(13)14)21-24(22,23)11-6-2-1-3-7-11/h1-10,15,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGKXBPVGZSOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C2=CNC3=CC=CC=C32)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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